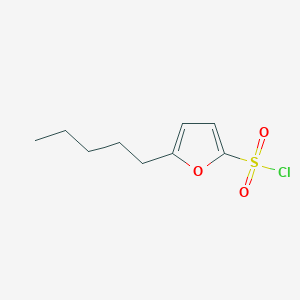

5-戊基呋喃-2-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonyl chlorides can be achieved through different methods. For instance, the use of pentafluorophenyl (PFP) as a protecting group allows the synthesis of biaryl- and heterobiaryl-PFP-sulfonate esters, which are alternatives to sulfonyl chlorides for the synthesis of sulfonamides . Another method involves the use of sulfuric chloride as a source of the -SO2- group in a palladium-catalyzed three-component synthesis of sulfonamides . Additionally, the synthesis of functional aromatic multisulfonyl chlorides can be achieved through a sequence of reactions, with the last step being the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate . These methods highlight the versatility and reactivity of sulfonyl chlorides in organic synthesis.

Molecular Structure Analysis

While the molecular structure of 5-Pentylfuran-2-sulfonyl chloride is not directly analyzed in the provided papers, the structure of sulfonyl chlorides, in general, consists of a sulfonyl group bonded to a chlorine atom. The sulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of the compound. The papers do not provide specific details on the molecular structure analysis of sulfonyl chlorides, but it can be inferred that the presence of the sulfonyl group can affect the electronic properties of the aromatic system to which it is attached .

Chemical Reactions Analysis

Sulfonyl chlorides are reactive intermediates that can participate in various chemical reactions. They are used in the Suzuki–Miyaura coupling to generate diverse sulfonamides . The reactivity of sulfonyl chlorides can also be harnessed for the synthesis of internucleotide bonds, as demonstrated by the use of poly(3,5-diethylstyrene) sulfonyl chloride as a condensing agent for oligonucleotide synthesis . Moreover, the synthesis of sulfonyl halides from disulfides or thiols using sodium hypochlorite pentahydrate (NaOCl·5H2O) crystals has been studied, showing the versatility of sulfonyl chlorides in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. For example, the presence of the sulfonyl group can increase the polarity of the compound, affecting its solubility and reactivity. The papers provided do not offer specific details on the physical and chemical properties of 5-Pentylfuran-2-sulfonyl chloride, but they do discuss the properties of related sulfonyl chloride compounds. For instance, the synthesis of high molecular weight poly(2,5-benzophenone) derivatives and their sulfonation to introduce sulfonic acid moieties indicates that these compounds can be modified to alter their properties, such as solubility and thermal stability .

科学研究应用

合成和衍生物形成

5-戊基呋喃-2-磺酰氯参与各种合成过程。例如,它已被用于杂环化合物(如4-和5-氯磺酰呋喃-2-羧酸和4-氯磺酰呋喃-2-甲酰胺)的合成。这些磺酰氯转化为一系列酰胺、酰肼和叠氮化物。这表明该化合物在创建结构多样的分子中的效用(Cremlyn、Swinbourne和Yung,1981)。

固相有机合成

5-戊基呋喃-2-磺酰氯在固相有机合成(SPOS)中具有应用。它已被用于合成双取代的1,3-恶唑烷-2-酮,展示了它在创建具有有效抗菌活性的化合物中的作用。这种固相合成方法对于药物开发至关重要,因为它可以快速生成大量结构相关的分子(Holte、Thijs和Zwanenburg,1998)。

抗癌研究

在抗癌研究领域,5-氟尿嘧啶的磺酰衍生物已使用5-戊基呋喃-2-磺酰氯合成。这些衍生物表现出显着的抗癌活性,它们的构效关系是研究的重点。这表明该化合物在开发新的抗癌药剂中的潜力(Yan等人,2009)。

传感器开发

此外,5-戊基呋喃-2-磺酰氯已被用于开发用于金属离子检测的荧光传感器。这包括创建用于检测锑和铊等有毒金属的传感器,突出了其在环境和生物监测中的作用(Qureshi等人,2019)。

安全和危害

- Toxicity : As with any chemical compound, precautions should be taken when handling 5-Pentylfuran-2-sulfonyl chloride. Refer to the provided MSDS for detailed safety information.

未来方向

属性

IUPAC Name |

5-pentylfuran-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO3S/c1-2-3-4-5-8-6-7-9(13-8)14(10,11)12/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSSKICYEBDQSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(O1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Pentylfuran-2-sulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B3006648.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3006649.png)

![1-benzyl-2-((benzyloxy)methyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B3006651.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)

![N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B3006657.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3006659.png)

![Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006663.png)

![1-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B3006669.png)